Ricolinostat

Catalog No.
S548554
CAS No.
1316214-52-4
M.F
C24H27N5O3
M. Wt
433.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ricolinostat

CAS Number

1316214-52-4

Product Name

Ricolinostat

IUPAC Name

N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C24H27N5O3/c30-22(28-32)15-9-1-2-10-16-25-23(31)19-17-26-24(27-18-19)29(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-14,17-18,32H,1-2,9-10,15-16H2,(H,25,31)(H,28,30)

InChI Key

QGZYDVAGYRLSKP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

ACY-1215; ACY1215; ACY 1215; Rocilinostat

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO

Description

The exact mass of the compound Ricolinostat is 433.21139 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Histone Deacetylase (HDAC) Inhibition

Ricolinostat functions as a selective inhibitor of Histone Deacetylases (HDACs) [1]. HDACs are enzymes responsible for removing acetyl groups from histone proteins. Histones are the spools around which DNA is tightly wrapped in the nucleus. Acetylation of histones loosens the DNA packaging, making it more accessible for cellular processes like gene expression. By inhibiting HDACs, ricolinostat promotes histone acetylation, leading to increased gene expression [2]. This ability to modulate gene expression makes ricolinostat a valuable tool for researchers studying gene regulation and its role in various biological processes.

[1] Targeting Protein Post-Translational Modifications (PTMs) for Cancer Therapy ()[2] Epigenetic Therapy with Histone Deacetylase Inhibitors: From Cancer to Neurodegenerative Disorders ()

Cancer Research

One of the most actively explored areas of ricolinostat research is cancer. Studies have shown that ricolinostat can induce cell death in cancer cells by promoting various anti-cancer mechanisms [3]. Researchers are investigating its potential as a therapeutic agent, either alone or in combination with other drugs, for various cancers, including multiple myeloma, breast cancer, and prostate cancer [4, 5].

[3] Novel Cancer Treatments based on Autophagy Modulation ()[4] Clinical Therapeutic Development Against Cancers Resistant to Conventional Therapy ()[5] Targeting Protein Post-Translational Modifications (PTMs) for Cancer Therapy ()

Other Research Applications

Beyond cancer research, ricolinostat also finds applications in other areas of scientific research. These include:

  • Understanding the role of epigenetics in various diseases, such as neurodegenerative disorders and autoimmune diseases.
  • Studying stem cell differentiation and development.
  • Investigating the mechanisms of memory and learning.

Ricolinostat, also known as ACY-1215, is a first-in-class selective inhibitor of histone deacetylase 6 (HDAC6). This compound is notable for its ability to modulate the acetylation status of non-histone proteins, particularly α-tubulin, which plays a crucial role in microtubule dynamics and stability. By inhibiting HDAC6, ricolinostat promotes the accumulation of acetylated α-tubulin, leading to enhanced microtubule stability and subsequent effects on cell cycle progression and apoptosis in various cancer cell lines .

Ricolinostat's anti-cancer activity is believed to be multifaceted. Inhibiting HDAC6 can lead to:

  • Increased expression of tumor suppressor genes: HDAC6 can suppress the expression of genes that control cell growth and survival. By inhibiting HDAC6, Ricolinostat may promote the expression of these genes, leading to tumor cell death [].
  • Induction of autophagy: Autophagy is a cellular process that breaks down and recycles damaged components. Ricolinostat can trigger autophagy in cancer cells, contributing to their death [].
  • Modulation of the immune system: HDAC6 inhibition by Ricolinostat can enhance the anti-tumor activity of immune cells, such as natural killer (NK) cells.

Clinical trials investigating Ricolinostat for cancer treatment are ongoing. Preclinical studies suggest tolerable side effects, with fatigue and thrombocytopenia (low platelet count) being the most common []. However, more data is needed from ongoing clinical trials to fully understand the safety profile of Ricolinostat.

Ricolinostat functions primarily through the inhibition of HDAC6, which is involved in the deacetylation of lysine residues on proteins. The mechanism of action involves the binding of ricolinostat to the active site of HDAC6, preventing it from removing acetyl groups from its substrates. This inhibition results in increased levels of acetylated proteins, particularly histones and non-histone proteins like α-tubulin. The chemical structure of ricolinostat allows it to selectively target HDAC6 without significantly affecting other HDAC isoforms, making it a valuable tool in cancer therapy .

The synthesis of ricolinostat involves several steps that typically include the formation of key intermediates followed by specific modifications to achieve the final compound. While detailed synthetic routes are proprietary, general methods for synthesizing selective HDAC inhibitors often involve:

  • Formation of an aromatic core: This may involve coupling reactions or cyclization processes.
  • Introduction of functional groups: Specific substituents are added to enhance selectivity for HDAC6.
  • Final purification: Techniques such as crystallization or chromatography are employed to isolate pure ricolinostat.

Research into its synthesis continues to evolve, focusing on improving yield and purity while reducing environmental impact .

Ricolinostat has primarily been investigated for its applications in oncology, particularly in treating hematological malignancies like multiple myeloma and lymphomas. Its ability to enhance the efficacy of proteasome inhibitors makes it an attractive candidate for combination therapies. Clinical trials have explored its use both as a monotherapy and in combination with other agents such as bendamustine and ibrutinib . Beyond cancer treatment, there is potential for ricolinostat's applications in neurodegenerative diseases due to its effects on protein homeostasis.

Interaction studies have demonstrated that ricolinostat can enhance the cytotoxic effects of other anticancer drugs through various mechanisms:

  • Synergistic effects: When combined with bendamustine, ricolinostat significantly increases apoptosis rates compared to either drug alone by modulating pathways involved in cell survival and death .
  • Mechanisms of resistance: Research has also focused on understanding how resistance to ricolinostat can develop in cancer cells, revealing alterations in gene expression that may confer survival advantages .

These studies underscore the importance of understanding drug interactions when developing effective cancer treatments.

Ricolinostat shares similarities with other selective HDAC inhibitors but is unique due to its specific targeting of HDAC6. Here are some comparable compounds:

Compound NameTargeted HDACUnique Features
CitarinostatHDAC6Second-generation inhibitor with improved selectivity
PanobinostatPan-HDACBroad-spectrum inhibitor used primarily for multiple myeloma
VorinostatPan-HDACFirst approved HDAC inhibitor for cutaneous T-cell lymphoma
BelinostatPan-HDACApproved for peripheral T-cell lymphoma treatment

Ricolinostat's selectivity for HDAC6 allows it to minimize off-target effects associated with pan-HDAC inhibitors, making it a promising candidate for targeted cancer therapies .

Ricolinostat (ACY-1215), the first oral, selective histone deacetylase 6 (HDAC6) inhibitor, emerged from targeted research into epigenetic mechanisms in cancer therapy. Developed by Acetylon Pharmaceuticals (later acquired by Celgene and integrated into Bristol Myers Squibb), its discovery leveraged insights into HDAC6’s role in protein quality control and resistance to proteasome inhibitors. Preclinical studies demonstrated its synergy with bortezomib and immunomodulatory drugs, leading to its rapid progression into clinical trials for multiple myeloma (MM).

Chemical Classification and Nomenclature

Ricolinostat is chemically classified as a pyrimidine derivative with a hydroxamic acid group. Its IUPAC name is N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide, and it carries the CAS registry number 1316214-52-4. Key structural features include:

  • Pyrimidine core: Central aromatic ring with substituents at positions 2 and 5.
  • Diphenylamino group: Attached at position 2, enhancing lipophilicity for cellular permeability.
  • Heptyl-hydroxamic acid chain: Critical for HDAC6 binding and enzymatic inhibition.
PropertyValue
Molecular FormulaC₂₄H₂₇N₅O₃
Molecular Weight433.5 g/mol
SynonymsACY-1215, Rocilinostat

Significance in HDAC Inhibitor Research

Ricolinostat distinguishes itself as a class-specific HDAC6 inhibitor, avoiding off-target effects on nuclear HDACs (e.g., HDAC1-2). Its selectivity disrupts HDAC6-mediated aggresome/autophagy pathways, critical for degrading misfolded proteins. This mechanism addresses a key limitation of non-selective HDAC inhibitors, which cause severe gastrointestinal and hematologic toxicities. Preclinical data highlight its efficacy in:

  • Multiple Myeloma: Synergies with proteasome inhibitors (e.g., bortezomib) and immunomodulatory drugs (e.g., pomalidomide).
  • Solid Tumors: Induced apoptosis in breast and esophageal cancer models by targeting c-Myc stability.

Intellectual Property and Development Timeline

Ricolinostat’s development is protected by composition-of-matter and method-of-use patents. Key milestones include:

  • 2013: Phase 1b trials initiated in MM with lenalidomide/dexamethasone.
  • 2014: Phase 1/2 trials launched in combination with bortezomib.
  • 2016: Phase 2 ACE-MM-102 trial established proof-of-concept for pomalidomide combinations.
  • 2018: Patents issued for diabetic neuropathy (US 10,040,769).

Ricolinostat represents a sophisticated pyrimidinecarboxamide derivative with the molecular formula C24H27N5O3 [1] [2] [3]. The compound is characterized by its unique structural architecture comprising a central pyrimidine ring system substituted with diphenylamino and carboxamide functional groups [1]. The International Union of Pure and Applied Chemistry name for ricolinostat is 2-(diphenylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)pyrimidine-5-carboxamide [1].

The molecular structure exhibits a three-domain organization typical of histone deacetylase inhibitors, featuring a metal-binding hydroxamic acid group, an aliphatic linker chain, and a surface-recognition pyrimidine-based capping group [1] [22]. The pyrimidine ring is positioned at the 2-position with diphenylamino substitution and at the 5-position with a carboxamide group that connects to a seven-carbon aliphatic chain terminating in a hydroxamic acid moiety [1] [3].

The stereochemical analysis reveals that ricolinostat is an achiral molecule with zero defined stereocenters and no optical activity [3]. The compound maintains a neutral charge state under physiological conditions with no ionizable centers that would significantly alter its electronic properties [3].

Structural ParameterValueReference
Molecular FormulaC24H27N5O3 [1] [2] [3]
Molecular Weight433.5 g/mol [1] [2] [3]
StereochemistryAchiral [3]
Defined Stereocenters0/0 [3]
Optical ActivityNone [3]
Charge StateNeutral (0) [3]

Physical Properties

Molecular Weight and Appearance

Ricolinostat possesses a molecular weight of 433.5 grams per mole, as determined through computational analysis using standard atomic masses [1] [2] [4]. The compound presents as a white to off-white crystalline solid under ambient conditions [4]. The physical form demonstrates excellent stability when stored appropriately, maintaining its crystalline structure and chemical integrity [4] [11].

The density of ricolinostat has been computationally predicted to be 1.239 ± 0.06 grams per cubic centimeter [4]. This value aligns with expectations for organic compounds containing aromatic ring systems and multiple heteroatoms [4]. The melting point range spans 189-191 degrees Celsius, indicating substantial intermolecular interactions and thermal stability [4].

Solubility Profile

The solubility characteristics of ricolinostat demonstrate pronounced selectivity for organic solvents while exhibiting poor aqueous solubility [2] [11]. In dimethyl sulfoxide, ricolinostat achieves solubility concentrations of at least 50 milligrams per milliliter, equivalent to 115.34 millimolar concentration [2]. Alternative measurements report dimethyl sulfoxide solubility reaching 86 milligrams per milliliter, corresponding to 198.38 millimolar concentration [11].

Ricolinostat demonstrates complete insolubility in water and ethanol, characteristics typical of lipophilic pharmaceutical compounds with extensive aromatic character [11]. The predicted logarithm of the partition coefficient indicates significant lipophilicity, with a predicted acid dissociation constant of 9.47 ± 0.20 [4].

SolventSolubilityMolar ConcentrationReference
Dimethyl Sulfoxide≥50-86 mg/mL115.34-198.38 mM [2] [11]
WaterInsolubleNot applicable [11]
EthanolInsolubleNot applicable [11]

Stability Characteristics

Ricolinostat exhibits exceptional stability under controlled storage conditions [2] [11]. When maintained at temperatures between 2-8 degrees Celsius under nitrogen atmosphere, the compound remains stable for extended periods [2] [4]. For solution preparations, storage at -80 degrees Celsius provides stability for one year, while storage at -20 degrees Celsius maintains stability for six months [2].

The compound demonstrates room temperature shipping stability, with comprehensive testing confirming that normal temperature placement for one month does not affect the biological activity of the powder formulation [11]. This stability profile facilitates practical handling and distribution while maintaining pharmaceutical quality standards [11].

Structural Activity Relationship

The structural activity relationship of ricolinostat reveals critical molecular features essential for histone deacetylase 6 selectivity [22] [23] [24]. The hydroxamic acid moiety serves as the primary zinc-binding group, coordinating with the catalytic zinc ion in the enzyme active site through bidentate chelation [22] [23]. This interaction represents the fundamental mechanism underlying enzyme inhibition [23].

The pyrimidine ring system functions as a critical determinant of selectivity and potency [24] [27]. Research demonstrates that the pyrimidine scaffold provides optimal binding interactions compared to alternative heterocyclic systems [24]. The diphenylamino substitution at the 2-position creates favorable hydrophobic interactions within the enzyme binding pocket while contributing to the overall molecular rigidity [25].

The seven-carbon aliphatic linker connecting the pyrimidine ring to the hydroxamic acid group represents an optimized spacer length for histone deacetylase 6 binding [22] [25]. This linker length positions the hydroxamic acid group appropriately for zinc coordination while allowing the pyrimidine capping group to engage in productive surface interactions [25].

Selectivity analysis reveals that ricolinostat demonstrates 10-12 fold greater activity against histone deacetylase 6 compared to class I histone deacetylases [2] [23]. The inhibition constants demonstrate this selectivity profile: histone deacetylase 6 (4.7-5 nanomolar), histone deacetylase 1 (58 nanomolar), histone deacetylase 2 (48 nanomolar), and histone deacetylase 3 (51 nanomolar) [2] [6].

Conformational Analysis

Conformational analysis of ricolinostat through computational molecular dynamics simulations reveals significant insights into its binding dynamics and structural flexibility [42] [44]. The molecule adopts multiple low-energy conformations in solution, with the aliphatic linker region demonstrating considerable flexibility while the pyrimidine and hydroxamic acid regions maintain more rigid geometries [42].

Molecular dynamics studies spanning 100 nanoseconds demonstrate that ricolinostat maintains stable binding conformations within the histone deacetylase 6 active site [42] [44]. The pyrimidine capping group engages in consistent interactions with specific amino acid residues, including tryptophan 208 through pi-pi aromatic stacking interactions [44]. These interactions contribute significantly to binding affinity and selectivity [44].

The hydroxamic acid region exhibits minimal conformational variation when bound to the enzyme, reflecting the strong coordination interactions with the catalytic zinc ion [42] [48]. Hydrogen bonding interactions with histidine residues 139 and 140 further stabilize the bound conformation [44]. The overall binding pose remains consistent throughout extended simulation periods, indicating thermodynamic stability [42].

Comparative analysis with other histone deacetylase 6 inhibitors reveals that ricolinostat adopts similar binding modes while maintaining distinct contact patterns that contribute to its selectivity profile [42] [44]. The conformational preferences observed in computational studies align with crystallographic data from related enzyme-inhibitor complexes [48].

Spectroscopic Properties

The spectroscopic properties of ricolinostat provide comprehensive structural characterization through multiple analytical techniques [35] [36]. Infrared spectroscopy reveals characteristic absorption bands corresponding to the major functional groups present in the molecule [35]. The hydroxamic acid functionality exhibits distinctive absorption patterns with carbonyl stretching frequencies appearing in the amide region between 1630-1700 wavenumbers [35] [36].

The pyrimidine ring system contributes aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the 1440-1625 wavenumber range [35] [40]. Aromatic carbon-hydrogen stretching appears between 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretching occurs in the 2850-2990 wavenumber region [35]. The diphenylamino group generates additional aromatic signatures consistent with substituted aniline derivatives [35].

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through proton and carbon-13 chemical shift analysis [37] [40]. The pyrimidine ring protons appear in the aromatic region between 8-9 parts per million, exhibiting characteristic coupling patterns for disubstituted pyrimidines [40] [41]. The phenyl ring protons contribute complex multipicity patterns in the 7-8 parts per million range [40] [41].

The aliphatic linker chain generates characteristic multiplet patterns between 1-3 parts per million, with the hydroxamic acid proton appearing as a broad singlet around 9-11 parts per million due to exchange processes [38] [39]. Carbon-13 nuclear magnetic resonance confirms the presence of all expected carbon environments, with aromatic carbons appearing between 120-160 parts per million and aliphatic carbons between 20-40 parts per million [37].

Spectroscopic TechniqueKey ObservationsReference
Infrared SpectroscopyAmide C=O: 1630-1700 cm⁻¹; Aromatic C=C: 1440-1625 cm⁻¹ [35] [36]
¹H Nuclear Magnetic ResonancePyrimidine H: 8-9 ppm; Phenyl H: 7-8 ppm; Aliphatic H: 1-3 ppm [40] [41]
¹³C Nuclear Magnetic ResonanceAromatic C: 120-160 ppm; Aliphatic C: 20-40 ppm [37]
Mass SpectrometryMolecular ion: 433 m/z; Base peak fragmentation patterns [29] [31]

The earliest synthetic approaches to Ricolinostat established the fundamental chemical framework but suffered from several limitations that hindered large-scale production. Moore and Min developed the first reported synthetic route in 2018, utilizing ethyl 2-chloropyrimidine-5-carboxylate as the starting material [1]. This method employed a five-step sequence involving nucleophilic aromatic substitution, Ullmann coupling, hydrolysis, amide condensation, and aminolysis reactions. The synthetic pathway begins with the nucleophilic substitution of the chlorine atom in ethyl 2-chloropyrimidine-5-carboxylate with aniline, followed by a cuprous iodide-catalyzed Ullmann reaction with iodobenzene to form the diphenylamine intermediate [1].

The Moore and Min route proceeded through systematic transformations: hydrolysis of the ester intermediate in the presence of sodium hydroxide afforded the corresponding carboxylic acid, which was subsequently condensed with methyl 7-aminoheptanoate to form the amide intermediate [1]. The final step involved aminolysis with hydroxylamine to yield the target hydroxamic acid functionality characteristic of Ricolinostat. However, this historical approach suffered from significant practical limitations, particularly the repeated use of column chromatography for purification, which severely restricted its applicability for industrial-scale production [1].

An alternative historical approach developed by Li and colleagues utilized 2,5-dichloropyrimidine and diphenylamine as starting materials [1]. This method relied on two sequential Buchwald-Hartwig cross-coupling reactions as the key transformations. While this approach offered a different strategic disconnection, it achieved only a 47.3% overall yield and required the use of environmentally hazardous reagents such as zinc cyanide in cyanation reactions [1]. Additionally, the method necessitated expensive transition metal catalysts including tris(dibenzylideneacetone)dipalladium, making it economically unfavorable for large-scale synthesis [1].

Improved Synthesis Processes

Recent advances in Ricolinostat synthesis have focused on addressing the limitations of historical routes through systematic optimization of reaction conditions, catalyst selection, and purification methods. The most significant improvements have been achieved through modifications to the nucleophilic aromatic substitution approach, enhanced Ullmann coupling conditions, and innovative purification strategies.

Nucleophilic Aromatic Substitution Approach

The nucleophilic aromatic substitution step has been extensively optimized to improve both yield and practical applicability. Wang and colleagues conducted systematic studies on the reaction of ethyl 2-chloropyrimidine-5-carboxylate with aniline, identifying optimal conditions that significantly enhance the efficiency of this transformation [1]. The improved conditions utilize 1.2 equivalents of aniline and 2.0 equivalents of potassium carbonate at 100°C, achieving a remarkable 96% yield for the formation of ethyl 2-(phenylamino)pyrimidine-5-carboxylate [1].

Temperature optimization studies revealed that the reaction could be conducted at significantly lower temperatures than previously reported. While the initial conditions required temperatures of 135-125°C, systematic investigation demonstrated that the reaction proceeded efficiently at 100°C with comparable conversion rates [1]. This temperature reduction offers substantial advantages for industrial implementation, including reduced energy consumption and improved safety profiles. The optimization study also examined the stoichiometry of aniline, determining that 1.2 equivalents provided optimal results without excessive reagent consumption [1].

The mechanism of nucleophilic aromatic substitution in this system involves the attack of the aniline nucleophile on the electron-deficient pyrimidine ring, facilitated by the electron-withdrawing carboxylate group. The reaction proceeds through a Meisenheimer complex intermediate, with the chloride serving as the leaving group. The use of potassium carbonate as base serves dual functions: deprotonating the aniline nucleophile and neutralizing the hydrogen chloride byproduct [1].

Ullmann Coupling Reactions

The Ullmann coupling reaction represents a critical transformation in Ricolinostat synthesis, forming the characteristic diphenylamine moiety through copper-catalyzed carbon-nitrogen bond formation. Modern improvements to this reaction have focused on catalyst optimization, base selection, and reaction conditions to enhance both yield and selectivity [1]. The improved protocol employs 0.5 equivalents of cuprous iodide as the copper source and 2.0 equivalents of cesium carbonate as the base, representing a significant advancement over historical conditions [1].

Cesium carbonate has emerged as the preferred base for Ullmann coupling reactions due to its enhanced solubility and superior performance compared to traditional inorganic bases such as potassium carbonate [2] [3]. The improved solubility of cesium carbonate eliminates mass transfer limitations that often plague heterogeneous base systems, resulting in more consistent and reproducible reaction outcomes [3]. The choice of cesium carbonate also facilitates the formation of more reactive copper complexes, enhancing the overall catalytic efficiency [2].

The copper-catalyzed Ullmann coupling mechanism involves several key steps: oxidative addition of the aryl halide to the copper center, coordination of the nitrogen nucleophile, and reductive elimination to form the carbon-nitrogen bond [4]. Recent mechanistic studies have revealed that the reaction likely proceeds through a copper(I)/copper(III) catalytic cycle, with the copper(I) species serving as the active catalyst [4]. The role of cesium carbonate extends beyond simple base function, as it also serves to stabilize reactive copper intermediates and facilitate ligand exchange processes [4].

Hydrolyzation and Amide Condensation Strategies

The hydrolysis of the ester intermediate to the corresponding carboxylic acid represents a crucial transformation that has been optimized through careful selection of reaction conditions and reagents. The improved methodology employs lithium hydroxide as the base for hydrolysis, offering advantages in terms of reaction rate and selectivity compared to sodium hydroxide used in historical approaches [1]. Lithium hydroxide provides more controlled hydrolysis conditions, reducing the risk of over-reaction or degradation of sensitive functional groups [1].

The subsequent amide condensation reaction involves the coupling of the carboxylic acid intermediate with methyl 7-aminoheptanoate to form the amide bond. This transformation has been optimized through the use of appropriate coupling reagents and reaction conditions that promote efficient amide bond formation while minimizing side reactions [1]. The choice of coupling conditions is critical, as the reaction must proceed selectively to avoid formation of unwanted byproducts that could complicate purification [1].

Amide condensation reactions typically proceed through activated intermediates, such as acid chlorides or carbodiimide-mediated coupling. The mechanism involves nucleophilic attack of the amine on the activated carboxylic acid derivative, followed by elimination of the leaving group to form the amide bond [5]. The reaction conditions must be carefully controlled to maintain the integrity of other functional groups present in the molecule, particularly the sensitive pyrimidine ring system [5].

Aminolysis Reactions

The final aminolysis step involves the conversion of the methyl ester to the corresponding hydroxamic acid through reaction with hydroxylamine. This transformation is critical for the biological activity of Ricolinostat, as the hydroxamic acid functionality is essential for zinc binding in the histone deacetylase active site [1]. The aminolysis reaction has been optimized to proceed efficiently under mild conditions while maintaining high selectivity for the desired product [1].

Hydroxylamine-mediated aminolysis reactions proceed through nucleophilic attack of the nitrogen atom on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates methanol to yield the hydroxamic acid product [6]. The reaction mechanism involves initial formation of a tetrahedral intermediate, which can either proceed to product formation or revert to starting materials depending on the relative stability of the intermediate and the nature of the leaving group [6]. In the case of Ricolinostat synthesis, the reaction conditions favor product formation due to the stability of the hydroxamic acid product and the favorable thermodynamics of the transformation [6].

The optimization of aminolysis conditions has focused on reaction temperature, solvent selection, and reagent stoichiometry to maximize yield while minimizing formation of unwanted byproducts [7]. The use of appropriate reaction conditions ensures that the aminolysis proceeds selectively on the desired ester functionality without affecting other sensitive groups in the molecule [7].

Purification Techniques

The development of effective purification methods represents one of the most significant advances in Ricolinostat synthesis, addressing the major limitation of historical approaches that relied heavily on column chromatography. Modern purification strategies have focused on recrystallization techniques that offer superior scalability and cost-effectiveness for industrial production.

Recrystallization Methods

Recrystallization has emerged as the preferred purification method for both key intermediates and the final Ricolinostat product, offering significant advantages over traditional column chromatography in terms of scalability, cost, and environmental impact [1]. The development of effective recrystallization procedures required systematic investigation of solvent systems, temperature conditions, and crystallization parameters to achieve optimal purity and yield [1].

For the purification of intermediate 3 (ethyl 2-(phenylamino)pyrimidine-5-carboxylate), extensive screening of recrystallization solvents led to the identification of ethanol/water mixtures as the optimal system [1]. The optimized conditions utilize a 10:4 volume ratio of ethanol to water, achieving an isolated yield of 95.8% with a purity of 99.36% on a 150-gram scale [1]. This represents a dramatic improvement over column chromatography, which typically achieved much lower yields and required significantly more time and resources [1].

The recrystallization process involves dissolving the crude material in hot solvent, followed by controlled cooling to promote crystallization of the desired product while impurities remain in solution [8]. The selection of appropriate solvent systems is critical, as the solvent must exhibit optimal solubility characteristics: sufficient solubility at elevated temperatures to dissolve the compound, but limited solubility at lower temperatures to promote crystallization [8]. The ethanol/water system provides an ideal balance of these properties for intermediate 3 [1].

For the final Ricolinostat product, a different solvent system was required due to the distinct physical and chemical properties of the hydroxamic acid functionality. Systematic screening identified dimethylformamide/water mixtures as the optimal recrystallization system, with a 10:1 volume ratio providing the best results [1]. This system achieved an isolated yield of 85.0% with a purity of 99.73% on a 50-gram scale, representing the first successful demonstration of Ricolinostat purification by recrystallization [1].

Solvent Systems for Optimization

The selection and optimization of solvent systems for recrystallization requires careful consideration of multiple factors including solubility characteristics, environmental impact, cost, and safety considerations. The development of effective solvent systems for Ricolinostat purification involved systematic evaluation of numerous solvent combinations to identify those providing optimal performance [1].

For intermediate 3, the evaluation of different ethanol/water ratios revealed that the 10:4 volume ratio provided the optimal balance of yield and purity. Lower water content resulted in insufficient crystallization driving force, while higher water content led to decreased yields due to excessive product solubility [1]. The systematic optimization study examined ratios ranging from 5:4 to 10:7, with the 10:4 ratio emerging as clearly superior [1].

The solvent system for Ricolinostat purification presented unique challenges due to the hydroxamic acid functionality, which exhibits different solubility characteristics compared to the ester intermediate. Initial attempts using dimethylformamide/dichloromethane systems provided inadequate results, with yields limited to 35% [1]. The breakthrough came with the evaluation of dimethylformamide/water systems, which proved highly effective for this application [1].

The success of the dimethylformamide/water system can be attributed to the complementary solvation properties of the two components. Dimethylformamide provides effective solvation of the organic portion of the molecule, while water interacts favorably with the hydroxamic acid functionality through hydrogen bonding [1]. This dual solvation mechanism enables effective dissolution at elevated temperatures while promoting selective crystallization during cooling [1].

Scale-up Considerations and Yield Optimization

The transition from laboratory-scale synthesis to industrial production requires careful consideration of numerous factors including reaction scalability, equipment requirements, safety considerations, and economic viability. The improved Ricolinostat synthesis has been designed with these scale-up considerations in mind, incorporating features that facilitate efficient large-scale production [1].

The overall yield optimization achieved through the improved synthesis route represents a significant advancement over historical methods. The integrated approach achieves an isolated yield of 65.8% over five steps, with individual steps optimized to contribute to overall efficiency [1]. This represents a substantial improvement over the 47.3% yield achieved by the Li method and addresses the yield limitations of the Moore and Min approach [1].

Key scale-up advantages of the improved synthesis include the elimination of column chromatography, which is impractical for large-scale production due to cost, time, and environmental considerations [1]. The replacement of chromatographic purification with recrystallization procedures enables efficient scale-up while maintaining product quality [1]. Recrystallization procedures are inherently more scalable, requiring only standard mixing vessels and temperature control equipment that are readily available in industrial settings [1].

Temperature requirements for the improved synthesis have been optimized to minimize energy consumption while maintaining reaction efficiency. The reduction in reaction temperatures from 135-125°C to 100°C for the nucleophilic substitution step represents a significant improvement in terms of energy efficiency and process safety [1]. Lower operating temperatures also reduce equipment requirements and enable the use of standard industrial heating systems [1].

Green Chemistry Approaches and Environmental Considerations

The development of environmentally sustainable synthetic approaches has become increasingly important in pharmaceutical manufacturing, driven by both regulatory requirements and corporate sustainability initiatives. The improved Ricolinostat synthesis incorporates several green chemistry principles that enhance its environmental profile while maintaining synthetic efficiency [1].

The elimination of column chromatography represents a significant environmental improvement, as chromatographic purification typically requires large volumes of organic solvents and generates substantial waste streams [1]. The replacement with recrystallization procedures dramatically reduces solvent consumption and waste generation, as recrystallization solvents can often be recovered and recycled [1]. This improvement aligns with green chemistry principles focused on waste reduction and atom economy [9].

The selection of more environmentally benign reagents and catalysts contributes to the green chemistry profile of the improved synthesis. The avoidance of toxic reagents such as zinc cyanide and the reduction in heavy metal catalyst loading represent important environmental improvements [1]. The use of cesium carbonate as a base, while more expensive than traditional alternatives, provides superior performance that enables lower catalyst loadings and reduced waste generation [1].

Solvent selection for the improved synthesis has considered environmental impact alongside performance criteria. The recrystallization solvents (ethanol/water and dimethylformamide/water) are relatively benign compared to chlorinated solvents and other hazardous alternatives [1]. The aqueous component of these systems reduces overall organic solvent consumption and facilitates waste treatment through conventional methods [1].

Energy efficiency improvements through temperature optimization contribute to the overall environmental profile of the synthesis. The reduction in reaction temperatures decreases energy consumption and associated carbon emissions, supporting sustainability objectives [1]. The use of milder reaction conditions also reduces the formation of unwanted byproducts, improving overall atom economy and reducing waste generation [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

433.21138974 g/mol

Monoisotopic Mass

433.21138974 g/mol

Heavy Atom Count

32

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WKT909C62B

Wikipedia

Ricolinostat

Dates

Last modified: 08-15-2023
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